(S)-5-(tert-Butyl)-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate
Description
This compound belongs to the class of triazoloxazinium tetrafluoroborates, characterized by a fused bicyclic core containing triazole and oxazine rings. The (S)-configuration at the 5-position introduces chirality, while the tert-butyl and mesityl (2,4,6-trimethylphenyl) substituents enhance steric bulk and electronic stability. These structural features are critical for its applications in asymmetric catalysis and pharmaceutical intermediates .
Properties
Molecular Formula |
C18H26BF4N3O |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
(5S)-5-tert-butyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C18H26N3O.BF4/c1-12-7-13(2)17(14(3)8-12)21-11-20-15(18(4,5)6)9-22-10-16(20)19-21;2-1(3,4)5/h7-8,11,15H,9-10H2,1-6H3;/q+1;-1/t15-;/m1./s1 |
InChI Key |
FVELYMSQLHDRKS-XFULWGLBSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@H](COCC3=N2)C(C)(C)C)C |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(COCC3=N2)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(tert-Butyl)-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolo ring and the subsequent introduction of the oxazin moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Chemical Reactions and Reactivity
The compound participates in various chemical reactions due to its heterocyclic structure. These reactions can be monitored using chromatographic techniques such as High Performance Liquid Chromatography (HPLC) to ensure optimal conditions are maintained throughout the process.
Types of Reactions:
-
Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, where nucleophiles attack specific sites within the heterocyclic structure.
-
Electrophilic Addition : Electrophiles can also react with the compound, leading to the formation of new bonds within the molecule.
Reaction Conditions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nucleophilic Substitution | Presence of nucleophile, controlled temperature | Formation of new derivatives |
| Electrophilic Addition | Presence of electrophile, controlled pH | Addition of electrophile to the ring |
Research Findings:
-
Kinetic Studies : Kinetic studies using spectroscopic methods have been conducted to understand the rate constants associated with transformations involving this compound.
-
Analytical Techniques : NMR and MS are commonly used to analyze the structure and purity of synthesized compounds.
Storage and Handling
The compound should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C to maintain its stability .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (S)-5-(tert-Butyl)-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate is , with a molecular weight of approximately 387.22 g/mol. The compound features a triazolo ring fused with an oxazine structure which contributes to its reactivity and interaction with biological systems.
Chemistry
The compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows it to participate in various chemical reactions such as:
- Oxidation and Reduction : The compound can undergo oxidation or reduction reactions using appropriate reagents like potassium permanganate or lithium aluminum hydride respectively.
- Substitution Reactions : It can act as a substrate for nucleophilic substitution reactions where functional groups can be replaced under controlled conditions.
These reactions are crucial for developing more complex molecules in the field of medicinal chemistry and materials science.
Biology
In biological research, (S)-5-(tert-Butyl)-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate has been investigated for its potential role in:
- Studying Biological Processes : The compound's ability to interact with specific proteins and enzymes makes it a useful tool for probing cellular mechanisms.
- Molecular Modeling Studies : Computational studies have suggested potential interactions of this compound with biological targets which could lead to insights into drug design and development.
Medicine
The therapeutic potential of (S)-5-(tert-Butyl)-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate is being explored in several areas:
- Drug Development : Its unique properties may facilitate the development of new drugs targeting specific diseases. Preliminary studies indicate that derivatives of this compound could exhibit anti-inflammatory or anticancer activities.
Industry
In industrial applications:
- Specialty Chemicals Production : The compound can be utilized in the synthesis of specialty chemicals that require specific functional groups or structural characteristics.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of (S)-5-(tert-Butyl)-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate in various applications:
Mechanism of Action
The mechanism of action of (S)-5-(tert-Butyl)-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways within cells. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Calculated based on molecular formulas provided in evidence.
Key Observations :
Biological Activity
(S)-5-(tert-Butyl)-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate is a complex organic compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Overview of the Compound
- Molecular Formula : C18H26BF4N3O
- Molecular Weight : 387.22 g/mol
- IUPAC Name : (5S)-5-tert-butyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium; tetrafluoroborate
This compound belongs to the class of triazolo-oxazin derivatives known for their diverse biological activities. Its unique structure allows it to interact with various biological targets.
The synthesis of this compound typically involves multiple steps including the formation of the triazolo ring and subsequent introduction of the oxazin moiety. The reaction conditions often require strong acids or bases and specific catalysts to ensure high yield and purity .
Synthetic Route Example
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Triazolo formation | Strong acid catalyst |
| 2 | Oxazin moiety introduction | High temperature |
The biological activity of (S)-5-(tert-Butyl)-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate is primarily attributed to its interaction with specific molecular targets within cells. This compound may bind to proteins or enzymes involved in critical biological pathways, leading to various pharmacological effects.
Therapeutic Applications
Research indicates potential therapeutic applications in areas such as:
- Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, in a screening of a drug library on multicellular spheroids, it demonstrated significant cytotoxicity against MCF7 breast cancer spheroids .
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems may suggest potential neuroprotective properties. Further studies are needed to elucidate these effects.
Case Studies
-
Cytotoxicity in Cancer Cells :
- A study evaluated the cytotoxic effects of various compounds on MCF7 spheroids. (S)-5-(tert-Butyl)-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate was among those tested and showed promising results with a notable percentage of cell death at specific concentrations .
-
Mechanistic Insights :
- Further investigations revealed that the compound might interfere with cell cycle progression in cancer cells. This was indicated by altered expression levels of cyclins and cyclin-dependent kinases in treated cells.
Potential Side Effects and Safety Profile
While the therapeutic potential is promising, safety assessments are crucial. The compound's handling requires caution due to its classification as hazardous . Precautionary measures must be taken during synthesis and application to mitigate risks associated with exposure.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (S)-5-(tert-Butyl)-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate?
- Methodology : Synthesis typically involves cyclization reactions using precursors like tert-butylamine and mesityl-substituted triazole intermediates. Key steps include:
- Step 1 : Formation of the triazolo-oxazine core via [3+2] cycloaddition or nucleophilic substitution under anhydrous conditions .
- Step 2 : Quaternization of the nitrogen atom using tetrafluoroboric acid (HBF₄) to form the tetrafluoroborate salt.
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (solvent: acetonitrile/ethyl acetate) .
- Critical Parameters : Reaction temperature (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric control of HBF₄ to avoid side products.
Q. How is enantiomeric purity validated for this chiral compound?
- Analytical Techniques :
- Chiral HPLC : Use a Chiralpak® IA column (mobile phase: hexane/isopropanol, 90:10) to resolve enantiomers. Retention time differences ≥1.5 min indicate high purity .
- Optical Rotation : Measure specific rotation ([α]D²⁵) using a polarimeter (concentration: 1 mg/mL in methanol). Compare with literature values for the (S)-configuration .
- Data Interpretation : Discrepancies in optical rotation may signal racemization; repeat synthesis under milder conditions if observed.
Q. What spectroscopic methods are used for structural characterization?
- Primary Techniques :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm the triazolo-oxazine scaffold and tert-butyl/mesityl substituents .
- FT-IR : Identify B-F stretching (1020–1060 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
- Advanced Confirmation : Single-crystal X-ray diffraction to resolve stereochemistry and crystal packing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Experimental Design :
- Controlled Solubility Tests : Use standardized solvents (e.g., DMSO, acetonitrile) at 25°C with sonication (30 min) and centrifugation (10,000 rpm). Measure saturation via gravimetry .
- Meta-Analysis : Compare data across studies, noting variables like purity (≥98% vs. technical grade), particle size, and measurement techniques .
- Example Table :
| Solvent | Reported Solubility (mg/mL) | Source | Notes |
|---|---|---|---|
| DMSO | 50–75 | HPLC-grade solvent | |
| Water | <0.1 | pH 7.0, 25°C |
Q. What strategies optimize catalytic applications of this compound in asymmetric synthesis?
- Mechanistic Studies :
- DFT Calculations : Model transition states to predict enantioselectivity in reactions like Michael additions .
- Kinetic Profiling : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps .
- Experimental Validation :
- Substrate Scope : Test with α,β-unsaturated carbonyls and nitroolefins.
- Catalyst Loading : Optimize at 0.5–2 mol% to balance efficiency and cost .
Q. How can environmental fate studies be designed to assess this compound’s ecotoxicity?
- Framework from INCHEMBIOL Project :
- Lab Studies : Measure hydrolysis half-life (pH 4–9, 25°C) and photodegradation under UV light (λ = 254 nm) .
- Biotic Transformations : Use microbial consortia (e.g., soil slurry) to track biodegradation via LC-QTOF-MS .
- Field Simulations : Mesocosm experiments with controlled variables (temperature, light, microbial activity) to mimic natural ecosystems .
Q. What statistical models address variability in biological activity data across assays?
- Methodology :
- ANOVA with Split-Split Plots : Adapt agricultural experimental designs (e.g., ) to test biological activity under varying conditions (e.g., pH, temperature) .
- Multivariate Analysis : Use PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with IC₅₀ values .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on thermal stability?
- Root Cause Analysis :
- TGA vs. DSC : Thermogravimetric analysis (TGA) may indicate decomposition onset at 180°C, while differential scanning calorimetry (DSC) detects phase transitions (e.g., melting) .
- Sample Preparation : Anhydrous vs. hydrated forms significantly affect stability .
- Resolution : Standardize testing protocols (heating rate: 10°C/min, N₂ atmosphere) and report moisture content.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
